molecular formula C20H20ClN3O4 B5538660 2-Tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid

2-Tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid

Cat. No.: B5538660
M. Wt: 401.8 g/mol
InChI Key: YCKBHQZJDDYMHE-UHFFFAOYSA-N
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Description

2-Tert-butylquinolin-4-amine and 2-chloro-5-nitrobenzoic acid are two distinct chemical compounds that can be studied together due to their potential interactions and applications in various fields. 2-Tert-butylquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound, while 2-chloro-5-nitrobenzoic acid is a derivative of benzoic acid, a simple aromatic carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • 2-Tert-butylquinolin-4-amine

      Starting Materials: The synthesis typically begins with quinoline derivatives.

      Reaction Conditions: The tert-butyl group is introduced via Friedel-Crafts alkylation, followed by amination at the 4-position.

      Catalysts: Common catalysts include Lewis acids like aluminum chloride.

      Solvents: Non-polar solvents such as dichloromethane are often used.

  • 2-chloro-5-nitrobenzoic acid

      Starting Materials: The synthesis starts with benzoic acid derivatives.

      Reaction Conditions: Chlorination is achieved using thionyl chloride, followed by nitration using a mixture of nitric acid and sulfuric acid.

      Catalysts: Sulfuric acid acts as a catalyst in the nitration step.

      Solvents: Polar solvents like acetic acid are used.

Industrial Production Methods

    2-Tert-butylquinolin-4-amine: Industrial production involves large-scale Friedel-Crafts alkylation followed by amination, with continuous monitoring of reaction conditions to ensure high yield and purity.

    2-chloro-5-nitrobenzoic acid: Industrial production uses automated chlorination and nitration processes, with stringent control over temperature and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • 2-Tert-butylquinolin-4-amine

      Oxidation: Can be oxidized to form quinoline N-oxides.

      Reduction: Reduction can yield various amine derivatives.

      Substitution: Electrophilic substitution reactions can introduce additional functional groups.

  • 2-chloro-5-nitrobenzoic acid

      Reduction: The nitro group can be reduced to an amine group.

      Substitution: The chloro group can be substituted with nucleophiles.

      Esterification: Can form esters with alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles like amines or thiols.

    Esterification: Alcohols in the presence of acid catalysts.

Major Products

    2-Tert-butylquinolin-4-amine: Quinoline N-oxides, various amine derivatives.

    2-chloro-5-nitrobenzoic acid: Aminobenzoic acids, substituted benzoic acids, esters.

Scientific Research Applications

Chemistry

    2-Tert-butylquinolin-4-amine: Used as a building block in the synthesis of complex organic molecules.

    2-chloro-5-nitrobenzoic acid: Used in the synthesis of dyes and pigments.

Biology

    2-Tert-butylquinolin-4-amine: Investigated for its potential as an antimicrobial agent.

    2-chloro-5-nitrobenzoic acid: Studied for its role in enzyme inhibition.

Medicine

    2-Tert-butylquinolin-4-amine:

    2-chloro-5-nitrobenzoic acid: Explored for its anti-inflammatory properties.

Industry

    2-Tert-butylquinolin-4-amine: Used in the production of specialty chemicals.

    2-chloro-5-nitrobenzoic acid: Utilized in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

2-Tert-butylquinolin-4-amine

    Molecular Targets: Binds to bacterial DNA, inhibiting replication.

    Pathways Involved: Disrupts the bacterial cell wall synthesis pathway.

2-chloro-5-nitrobenzoic acid

    Molecular Targets: Inhibits specific enzymes involved in inflammation.

    Pathways Involved: Blocks the cyclooxygenase pathway, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butylquinolin-4-amine: Similar compounds include other quinoline derivatives like 2-methylquinoline and 2-ethylquinoline.

    2-chloro-5-nitrobenzoic acid: Similar compounds include 2-chloro-4-nitrobenzoic acid and 3-chloro-5-nitrobenzoic acid.

Uniqueness

    2-Tert-butylquinolin-4-amine: The tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to metabolic degradation.

    2-chloro-5-nitrobenzoic acid: The combination of chloro and nitro groups provides unique reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.C7H4ClNO4/c1-13(2,3)12-8-10(14)9-6-4-5-7-11(9)15-12;8-6-2-1-4(9(12)13)3-5(6)7(10)11/h4-8H,1-3H3,(H2,14,15);1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKBHQZJDDYMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)N.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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